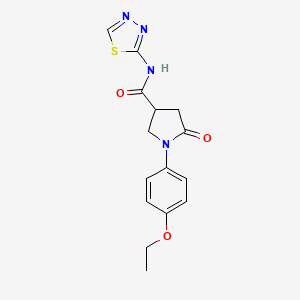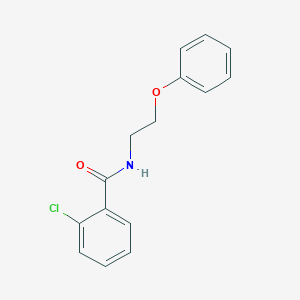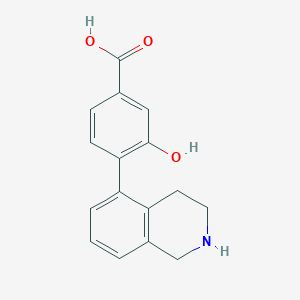![molecular formula C20H21NO2 B5345575 3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B5345575.png)
3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell proliferation and neurodegeneration. This compound has also been shown to induce apoptosis in cancer cells and prevent the death of neurons.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of certain enzymes that are involved in cancer cell proliferation and neurodegeneration. Physiologically, this compound has been shown to induce apoptosis in cancer cells and prevent the death of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide in lab experiments is its potential use in cancer research and the treatment of neurodegenerative diseases. Another advantage is that this compound can be synthesized using different methods. One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide. One direction is to further study its mechanism of action. Another direction is to study its potential use in other fields, such as the treatment of infectious diseases. Additionally, future studies could focus on optimizing the synthesis method of this compound to increase its yield and purity. Finally, studies could focus on developing derivatives of this compound to improve its efficacy and reduce its toxicity.
In conclusion, this compound is a synthetic compound that has potential use in various fields, including cancer research and the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, but studies have shown that it has anti-cancer and neuroprotective properties. This compound can be synthesized using different methods, and future studies could focus on optimizing its synthesis and developing derivatives to improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide has been achieved using different methods. One such method involves the reaction of cyclopentylmagnesium bromide with dibenzo[b,d]furan-3-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with N-benzylpropanamide to yield the final product. Another method involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with cyclopentylamine in the presence of a coupling agent. The resulting intermediate is then reacted with N-benzylpropanamide to yield the final product.
Scientific Research Applications
3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide has been studied for its potential use in various fields. One such field is cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Another field where this compound has been studied is in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and can prevent the death of neurons.
properties
IUPAC Name |
3-cyclopentyl-N-dibenzofuran-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(12-9-14-5-1-2-6-14)21-15-10-11-17-16-7-3-4-8-18(16)23-19(17)13-15/h3-4,7-8,10-11,13-14H,1-2,5-6,9,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIYVWKPUMQBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B5345523.png)
![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)
![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)
![4-({(2R,5S)-5-[(6-ethyl-2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5345539.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)

![4-({2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5345564.png)
![N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5345570.png)
![1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5345576.png)
![(2R*,3S*,6R*)-5-(3-isoxazolylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345583.png)

